An In-depth Technical Guide to the Physical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
An In-depth Technical Guide to the Physical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
This guide provides a comprehensive technical overview of the core physical and chemical properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS No. 10009-25-3). It is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the significance of these properties and the experimental methodologies used to determine them, thereby providing a robust framework for its application in research and development.
Introduction: The Strategic Importance of the Tetrafluoroethoxy Moiety
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a specialized aromatic carboxylic acid that has garnered interest as a versatile synthetic intermediate.[1] Its utility stems from the unique combination of a reactive carboxylic acid handle, suitable for standard derivatization reactions like esterification and amidation, and the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety.[1][2]
The incorporation of fluorinated groups, such as the tetrafluoroethoxy substituent, is a well-established strategy in modern drug design to modulate key physicochemical and pharmacokinetic properties.[3][4][5] The strong electron-withdrawing nature and high metabolic stability of the C-F bond can significantly influence a molecule's lipophilicity, acidity (pKa), membrane permeability, and resistance to enzymatic degradation.[4][6] The tetrafluoroethoxy group, in particular, offers a distinct electronic and steric profile compared to more common trifluoromethyl or trifluoromethoxy groups, making it a valuable tool for fine-tuning the properties of active pharmaceutical ingredients (APIs).[4][7] This guide will dissect the fundamental physical properties that underpin the compound's behavior and potential applications.
Core Physicochemical Properties
The physical properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid dictate its handling, reactivity, and formulation characteristics. The following data has been aggregated from reputable chemical suppliers and computational predictions.
Summary of Physical Data
| Property | Value | Source / Comment |
| CAS Number | 10009-25-3 | [8][9] |
| Molecular Formula | C₉H₆F₄O₃ | [9][10] |
| Molecular Weight | 238.14 g/mol | [9][10] |
| Appearance | White to light yellow/orange powder to crystal | [8][11] |
| Melting Point | 176.0 - 180.0 °C | [8][11] |
| Boiling Point | 275.3 ± 40.0 °C | Predicted |
| Density | 1.446 ± 0.06 g/cm³ | Predicted |
| pKa | 3.95 ± 0.10 | Predicted |
| Solubility | Soluble in Methanol | Qualitative |
| XlogP | 3.0 | Predicted[10] |
Structural Representation
The molecular structure dictates the compound's reactivity and intermolecular interactions.
Caption: 2D structure of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Experimental Methodologies & Scientific Rationale
This section details the standard, authoritative protocols for determining the key physical properties of a compound like 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. Understanding these methods is crucial for interpreting data and designing experiments.
Melting Point Determination
The melting point is a critical indicator of purity. The reported range of 176-180 °C suggests a crystalline solid.
Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality and Expertise: DSC is preferred over traditional capillary methods for its high precision and ability to detect thermal events other than melting (e.g., decomposition, phase transitions). The sharp melting endotherm provides a quantitative measure of both the melting point and the enthalpy of fusion, which is valuable for polymorphism and stability studies.
Acidity (pKa) Determination
The predicted pKa of ~3.95 is slightly more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing nature of the tetrafluoroethoxy group. An accurate, experimental pKa is vital for understanding ionization state in physiological media, which impacts solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 50:50 Methanol:Water).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).
-
Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Alternative Protocol: ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR offers a powerful, non-invasive method for pKa determination.[12][13]
-
Sample Preparation: Prepare a series of buffered aqueous solutions (or co-solvent systems) across a wide pH range (e.g., pH 1 to 7), each containing a fixed concentration of the compound and a fluorine-containing reference standard.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: The chemical shift of the fluorine atoms in the tetrafluoroethoxy group will change as a function of pH due to the deprotonation of the carboxylic acid. By plotting the ¹⁹F chemical shift versus pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.
Causality and Expertise: The ¹⁹F NMR method is particularly elegant as it directly probes the electronic environment of the fluorine atoms, which is sensitive to the ionization state of the nearby carboxylic acid. This technique can be advantageous when dealing with impure samples or very small quantities.[13]
Caption: Experimental workflow for pKa determination using ¹⁹F NMR.
Solubility Profile
While qualitatively known to be soluble in methanol, a quantitative solubility profile in a range of pharmaceutically relevant solvents is essential for formulation and process development.
Protocol: Shake-Flask Method
-
Equilibration: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, DMSO).
-
Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, then carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Causality and Expertise: The shake-flask method is the gold standard for determining equilibrium solubility.[14] Using HPLC for quantification provides high specificity and sensitivity, allowing for accurate measurements even in complex solvent mixtures. This data is crucial for tasks ranging from choosing a recrystallization solvent to predicting oral absorption.
Safety and Handling
Based on available safety data sheets, 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Conclusion
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a valuable building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its physical properties are largely dictated by the interplay between the polar carboxylic acid group and the lipophilic, electron-withdrawing tetrafluoroethoxy substituent. While key experimental data for properties like boiling point and a comprehensive solubility profile are not widely published, the established methodologies presented in this guide provide a clear path for their determination. A thorough understanding and experimental validation of these core properties are paramount for any researcher aiming to leverage the unique characteristics of this compound in the creation of novel, high-performance molecules.
References
- 1. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 10009-25-3 | Benchchem [benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 8. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | 10009-25-3 | TCI AMERICA [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (C9H6F4O3) [pubchemlite.lcsb.uni.lu]
- 11. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid | 10009-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]


